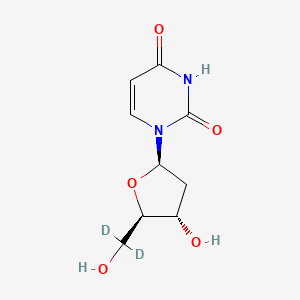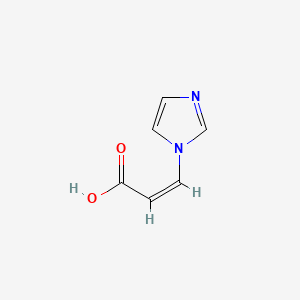
4,4-Dimethyl Retinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl Retinoic Acid is a synthetic analog of retinoic acid, a metabolite of vitamin A (retinol). Retinoic acid plays a crucial role in regulating cell growth, differentiation, and apoptosis. The compound is characterized by its molecular formula C22H32O2 and a molecular weight of 328.49 g/mol .
Mechanism of Action
Target of Action
4,4-Dimethyl Retinoic Acid is a synthetic retinoic acid derivative . It acts as a selective agonist for retinoic acid receptors (RARs) . These receptors are nuclear transcription factors known for their ability to modulate gene expression .
Mode of Action
The compound interacts with its targets, the RARs, and may regulate gene expression involved in cell growth, differentiation, and apoptosis . This interaction results in changes at the cellular level, influencing various biological processes.
Biochemical Pathways
Retinoic acid and its analogs, including this compound, are known to affect several biochemical pathways. They influence processes such as embryonic development, vision, cellular differentiation, proliferation, and apoptosis
Pharmacokinetics
It is known that retinoids, in general, undergo metabolism that activates retinol into retinoic acid . This involves a reversible and rate-limiting dehydrogenation of retinol into retinal, followed by an irreversible dehydrogenation into retinoic acid . More research is needed to understand the specific ADME properties of this compound.
Result of Action
The action of this compound at the molecular and cellular level results in the regulation of gene expression involved in cell growth, differentiation, and apoptosis . This can have various effects depending on the specific cellular context. For example, it has been explored for its potential use in studying various skin disorders, including acne and psoriasis .
Biochemical Analysis
Biochemical Properties
4,4-Dimethyl Retinoic Acid interacts with various enzymes and proteins, primarily through its role as a ligand for nuclear retinoic acid receptors (RARs) . These interactions are crucial in regulating gene expression related to cell growth, differentiation, and apoptosis.
Cellular Effects
This compound influences cell function by modulating gene expression. It impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a ligand for nuclear retinoic acid receptors (RARs), which regulate the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that high retinoic acid signaling early in development promotes certain cell fates and suppresses others in retinal organoids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on dosage effects of this compound specifically are currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathways of vitamin A . It is derived from retinol (vitamin A) as a metabolic product, and its metabolism to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, is precisely regulated .
Subcellular Localization
The subcellular localization of this compound can influence its activity or function . For instance, a retinoic acid receptor alpha (RARA)–specific agonist was found to change the subcellular localization of certain proteins from the nucleus to the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl Retinoic Acid typically involves the modification of retinoic acid through various chemical reactions. One common method includes the alkylation of retinoic acid to introduce the dimethyl groups at the 4,4-positions. This process often requires the use of strong bases and alkylating agents under controlled conditions to ensure the selective introduction of the dimethyl groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl Retinoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted retinoic acid analogs .
Scientific Research Applications
4,4-Dimethyl Retinoic Acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
All-trans Retinoic Acid: A naturally occurring derivative of vitamin A, used in the treatment of acne and acute promyelocytic leukemia.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities and receptor binding properties.
13-cis Retinoic Acid: Known for its use in treating severe acne, it has different pharmacokinetic properties compared to other retinoic acids.
Uniqueness: 4,4-Dimethyl Retinoic Acid is unique due to the presence of dimethyl groups at the 4,4-positions, which can influence its binding affinity to retinoic acid receptors and its overall biological activity. This structural modification can result in different therapeutic potentials and side effect profiles compared to other retinoic acid derivatives.
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAHVFWRNAIIPG-ZYXNGHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2'-13C]2'-Deoxyuridine](/img/structure/B583574.png)

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)
![(4S,4Ar,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-3,4,4a,5,6,7-hexahydronaphthalene-2-carboxylic acid](/img/structure/B583579.png)






![[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-acetamido-4-methylpentanoate](/img/structure/B583592.png)

